2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile
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Overview
Description
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile is an organic compound that features a benzenesulfonyl group attached to a cyclopentane ring with a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable cyclopentane derivative under basic conditions to introduce the benzenesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone or nitrile groups into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl group or the cyclopentane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or modulation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and cyclopentane-based molecules with nitrile and ketone functionalities. Examples include benzenesulfonyl chloride, benzenesulfonamide, and various cyclopentanone derivatives .
Uniqueness
What sets 2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of both a nitrile and a ketone group on the cyclopentane ring, along with the benzenesulfonyl moiety, allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
110946-11-7 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO3S/c14-8-10-6-7-13(15)12(10)9-18(16,17)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2 |
InChI Key |
JQTTZTONYYNEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1C#N)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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